molecular formula C10H7F3N2 B1600596 4-(Trifluoromethyl)quinolin-3-amine CAS No. 155793-46-7

4-(Trifluoromethyl)quinolin-3-amine

Cat. No.: B1600596
CAS No.: 155793-46-7
M. Wt: 212.17 g/mol
InChI Key: QWTAFNHRDFTUNP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-3-amine (CAS 155793-46-7) is a high-value quinoline derivative supplied with a purity of ≥95% . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry, particularly for the development of novel dihydroorotate dehydrogenase (DHODH) inhibitors . The strategic incorporation of the trifluoromethyl group enhances the molecule's metabolic stability and modulates its lipophilicity, which are key parameters in optimizing drug-like properties . Research into quinoline-based analogues like this one is focused on forming novel interactions within enzyme binding pockets, supporting the discovery of agents with improved physicochemical properties for targeted therapies . As a building block, this amine-functionalized quinoline is used in the synthesis of more complex molecules for applications in pharmaceutical intermediates, fine chemicals, and reagents for synthesis . It is strictly intended for research applications in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-3-1-2-4-8(6)15-5-7(9)14/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTAFNHRDFTUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474107
Record name 4-(trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155793-46-7
Record name 4-(trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Trifluoromethyl Quinolin 3 Amine

Historical Development of Quinoline (B57606) Synthesis Relevant to 3-Amino-4-(trifluoromethyl)quinolines

The quinoline scaffold, first isolated from coal tar in 1834, has been a subject of intense synthetic exploration for nearly two centuries. Several classical named reactions form the bedrock of quinoline chemistry. The Skraup synthesis (1880), one of the earliest methods, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. ucsf.edu Shortly after, the Doebner-von Miller reaction provided a route using α,β-unsaturated carbonyl compounds.

More pertinent to the synthesis of highly substituted quinolines like the target compound are the Friedländer, Combes, and Pfitzinger syntheses. The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, offering a versatile route to 2- and 3-substituted quinolines. nih.govalfa-chemistry.com The Combes synthesis (1888) utilizes the condensation of anilines with β-diketones to produce 2,4-disubstituted quinolines. nih.gov The Pfitzinger reaction (1886) employs isatin (B1672199) and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.gov These foundational methods have been continuously modified and adapted to create complex quinoline derivatives.

Strategic Design of Precursors for 4-(Trifluoromethyl)quinolin-3-amine

The successful synthesis of this compound hinges on the careful selection and preparation of starting materials. The placement of the trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of precursors and the regioselectivity of cyclization reactions.

Two primary precursor strategies emerge:

Aniline-based precursors: A common starting point is a substituted aniline bearing the trifluoromethyl group. For instance, 3-(trifluoromethyl)aniline (B124266) can serve as a key precursor. In one pathway, it undergoes condensation with ethyl ethoxymethylenemalonate followed by thermal cyclization to produce 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which can be further functionalized.

2-Aminoaryl ketone-based precursors: For Friedländer-type syntheses, a 2-aminoaryl ketone is essential. To obtain the target 4-CF3 substituent, a precursor such as a 2-amino-phenyl trifluoromethyl ketone would be required. A domino reaction sequence starting with a 2-nitrobenzaldehyde (B1664092) and a trifluoromethylated active methylene (B1212753) compound, like ethyl 4,4,4-trifluoroacetoacetate, represents an advanced strategy where the aminobenzaldehyde is generated in situ before the Friedländer annulation. mdpi.com

The table below outlines key precursors and their corresponding synthetic routes.

PrecursorSynthetic RouteTarget Intermediate/ProductReference(s)
3-(Trifluoromethyl)anilineCondensation with ethyl ethoxymethylenemalonate, cyclization4-Hydroxy-7-(trifluoromethyl)quinoline
2-NitrobenzaldehydeDomino Reaction with Ethyl 4,4,4-trifluoroacetoacetateEthyl 2-(trifluoromethyl)quinoline-3-carboxylate mdpi.com
2-Aminoaryl ketonesGeneral Friedländer CondensationPolysubstituted Quinolines nih.gov

Direct Annulation and Cyclocondensation Routes to the Quinoline Core

These methods aim to construct the bicyclic quinoline system in a single or few steps from acyclic precursors.

Pfitzinger Reaction Analogues and Modifications

The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov A direct synthesis of this compound via the Pfitzinger reaction is not straightforward, as it naturally installs a carboxylic acid at the C4 position, not a trifluoromethyl group.

However, a modified, multi-step approach could be envisioned. A hypothetical pathway might involve using a modified isatin precursor. More plausibly, the quinoline-4-carboxylic acid produced from a standard Pfitzinger reaction could be subjected to post-functionalization. This would involve decarboxylation, followed by the introduction of the trifluoromethyl group at C4 and subsequent installation of the amino group at C3, a challenging and indirect strategy.

Friedländer Synthesis Variants

The Friedländer synthesis is a powerful tool for creating polysubstituted quinolines and is more directly applicable to the target molecule. The general reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. alfa-chemistry.com

A key innovation for synthesizing complex quinolines is the domino or tandem reaction approach. One such method involves the in situ reduction of a 2-nitrobenzaldehyde using iron in acetic acid, which generates the corresponding 2-aminobenzaldehyde (B1207257). This intermediate immediately undergoes a Friedländer condensation with an active methylene compound present in the mixture. This strategy has been successfully used to prepare various quinolines, including ethyl 2-(trifluoromethyl)quinoline-3-carboxylate from the reaction of 2-nitrobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. mdpi.com This demonstrates a viable route to a 2-CF3-quinoline-3-carboxylate scaffold. To achieve the desired 4-CF3 substitution, a 2-aminobenzoyltrifluoromethane or a related 2-aminophenyl trifluoromethyl ketone precursor would be necessary, reacting with a species like aminoacetonitrile (B1212223) to introduce the C2 and C3-amine components.

Catalyst/ConditionsReactantsProduct TypeYieldReference(s)
Fe/AcOH2-Nitrobenzaldehyde, Ethyl 4,4,4-trifluoroacetoacetateEthyl 2-(trifluoromethyl)quinoline-3-carboxylate90% mdpi.com
Malic Acid (catalyst)2-Aminoaryl ketone, Carbonyl compoundSubstituted Quinoline~87% nih.gov
SiO₂ Nanoparticles (catalyst), Microwave2-Aminoaryl ketone, Carbonyl compoundSubstituted Quinolineup to 93% nih.gov

Combes Quinoline Synthesis Approaches

The Combes synthesis typically yields 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone. nih.gov The direct synthesis of a 3-aminoquinoline (B160951) using this method is not standard. The reaction mechanism involves the formation of an enamine intermediate from the aniline and diketone, followed by electrophilic cyclization onto the aniline ring and subsequent dehydration.

To generate a 4-(trifluoromethyl)quinoline (B1586426), the reaction could employ an aniline and a trifluoromethyl-β-diketone. The introduction of the 3-amino group would necessitate a more complex, non-standard precursor, such as a β-diketone bearing a protected amine functionality at the α-position. Such a strategy would represent a significant modification of the traditional Combes protocol.

Post-Functionalization and Derivatization Strategies for Assembling the this compound Scaffold

This approach is often more practical for synthesizing highly functionalized or unusually substituted quinolines. The strategy involves synthesizing a stable quinoline core with "handles" for further reaction, followed by sequential introduction of the desired substituents.

A well-documented route to a related scaffold provides a clear blueprint for synthesizing this compound. This multi-step pathway begins with 3-(trifluoromethyl)aniline and proceeds through key intermediates:

Formation of a Quinolinone: 3-(Trifluoromethyl)aniline is condensed with ethyl ethoxymethylenemalonate, and the resulting intermediate is cyclized in polyphosphoric acid to yield 4-hydroxy-7-(trifluoromethyl)quinoline. This quinolinone (the tautomer of the 4-hydroxyquinoline) is a stable, versatile intermediate.

Regioselective Nitration: The 4-hydroxy-7-(trifluoromethyl)quinoline is then nitrated. The electron-donating hydroxyl group (in its enol form) directs electrophilic substitution to the ortho position (C3). The reaction is typically performed with nitric acid in a sulfuric acid medium at low temperatures (<10°C) to afford 4-hydroxy-3-nitro-7-(trifluoromethyl)quinoline with good selectivity and yield (65-70%).

Chlorination: The hydroxyl group at C4 is converted to a chlorine atom, a better leaving group for subsequent nucleophilic substitution. This is achieved by treating the 3-nitro-quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to give 4-chloro-3-nitro-7-(trifluoromethyl)quinoline .

Assembly of the Final Compound: The 4-chloro-3-nitro intermediate is the immediate precursor to the target molecule. The synthesis would be completed by a two-step sequence:

Amination: Nucleophilic aromatic substitution of the C4 chlorine with ammonia (B1221849) or a protected amine source.

Reduction: Reduction of the C3 nitro group to the desired amine using standard reducing agents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation. nih.gov

This post-functionalization strategy offers a robust and controllable method for preparing this compound, leveraging well-established reactions for each transformation.

Amination Protocols at the C-3 Position

Direct amination at the C-3 position of a pre-formed 4-(trifluoromethyl)quinoline core is a key strategy. This often involves nucleophilic aromatic substitution (SNAr) reactions where a suitable leaving group at the C-3 position is displaced by an amine source. While direct C-H amination is a desirable goal for its atom economy, it often requires harsh conditions or specialized directing groups.

A common precursor for introducing the C-3 amine is a quinoline with a leaving group like a halogen. For instance, the synthesis of various 4-aminoquinoline (B48711) derivatives has been achieved through the reaction of 4-chloroquinolines with different amines. nih.govfrontiersin.org These reactions are typically performed at elevated temperatures, sometimes under microwave irradiation to shorten reaction times. frontiersin.org The choice of solvent and the potential need for a base are critical parameters that depend on the nucleophilicity of the amine. frontiersin.org

Trifluoromethylation Reactions at the C-4 Position

The introduction of the trifluoromethyl group at the C-4 position can be achieved on a quinoline ring that already contains a 3-amino group or a precursor. Modern trifluoromethylation methods often employ radical or transition-metal-catalyzed pathways.

Visible-light-induced trifluoromethylation has emerged as a mild and efficient method. For example, the remote C-H trifluoromethylation of 8-aminoquinolines at the C5-position has been demonstrated using sodium trifluoromethanesulfinate (CF3SO2Na) under visible light irradiation without an external photocatalyst. rsc.org This suggests the potential for similar strategies to be adapted for C-4 trifluoromethylation of 3-aminoquinolines. The reaction mechanism is proposed to involve the formation of a trifluoromethyl radical. rsc.org

Another approach involves the use of electrophilic trifluoromethylating reagents. Research on the trifluoromethylation of 8-aminoquinoline (B160924) derivatives has shown that copper salts can catalyze the reaction, which may proceed through either a radical pathway or a Friedel-Crafts-type reaction depending on the specific substrate. nih.gov

Suzuki-Miyaura and Other Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be conceptually applied to the synthesis of the 4-(trifluoromethyl)quinoline backbone. rsc.orgacs.orgresearchgate.net This would typically involve the coupling of a quinoline boronic acid or ester with a trifluoromethyl-containing coupling partner, or vice versa. The efficiency of the Suzuki-Miyaura reaction is highly dependent on the palladium catalyst, the ligand, and the base used. rsc.orgmdpi.com For instance, sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to be effective for coupling challenging substrates. rsc.org

A novel one-pot synthesis of primary 4-amino-2,3-diaryl-quinolines has been developed via a Suzuki-Miyaura cross-coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids. mdpi.com This reaction demonstrates the compatibility of the Suzuki-Miyaura coupling with an azide (B81097) group, which can subsequently be reduced to the primary amine. This highlights a potential route where a 3-iodo-4-(trifluoromethyl)quinoline could be coupled with a boronic acid, followed by transformation of a suitable nitrogen-containing substituent at the 3-position.

Catalytic Systems in the Synthesis of this compound

The development of efficient catalytic systems is crucial for the practical synthesis of complex molecules like this compound. Both transition metals and, more recently, organocatalysts and biocatalysts have been employed to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Palladium and copper catalysts are central to many synthetic strategies for quinolines. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing the quinoline core or for introducing substituents. rsc.orgacs.orgresearchgate.netmdpi.comsnnu.edu.cnacs.org For example, a mild, one-pot synthesis of 4-quinolones has been developed using sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by base-promoted intramolecular cyclization. acs.org

Copper-catalyzed reactions are also significant, particularly in amination and trifluoromethylation reactions. nih.gov Copper iodide (CuI) has been used as a catalyst for the synthesis of 2-aminosulfonyl-3-substituted-4-aminoquinolines. frontiersin.org Furthermore, copper salts have been shown to catalyze the C-H trifluoromethylation of 8-aminoquinoline derivatives. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can be catalyzed by various metals. Zinc chloride (ZnCl2) has been reported as an inexpensive and efficient catalyst for the [4+2] annulation of 2-aminoarylnitriles with ynamides to produce polysubstituted quinolines. researchgate.net

Organocatalytic and Biocatalytic Pathways

Organocatalysis offers a metal-free alternative for quinoline synthesis. Proline and its derivatives have been explored as catalysts. For instance, proline potassium salt has been successfully used to catalyze the Friedländer annulation for the synthesis of 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds under mild conditions. researchgate.net

Biocatalysis is an emerging field for the synthesis of chiral amines and fluorinated compounds. Engineered enzymes, such as variants of cytochrome c552, have been used for the enantioselective synthesis of α-trifluoromethyl amines through asymmetric N-H carbene insertion. nih.gov While not directly applied to this compound, this demonstrates the potential of biocatalytic methods for creating chiral fluorinated amine building blocks. Additionally, enzymatic cascades have been developed for the synthesis of enantiomerically pure propargylic amines from racemic alcohols, showcasing the power of biocatalysis in amine synthesis. nih.gov

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

Optimizing reaction conditions is key to maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. Several factors are typically considered, including the choice of catalyst, solvent, base, temperature, and reaction time.

For transition metal-catalyzed reactions, the ligand on the metal center plays a crucial role. In Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the reaction, especially for challenging substrates. rsc.org

The choice of solvent can dramatically affect reaction outcomes. In the synthesis of quinolines catalyzed by chloramine-T, acetonitrile (B52724) was found to be the optimal solvent, leading to better conversion and easier product isolation compared to other solvents. researchgate.net Similarly, in aza-Michael addition/intramolecular annulation reactions for synthesizing polysubstituted 4-aminoquinolines, DMSO provided superior yields compared to other solvents like DMF, NMP, dioxane, toluene, and ethanol. frontiersin.org

The base is another critical parameter. The selection of the appropriate base, such as potassium carbonate, cesium carbonate, or potassium phosphate, can be crucial for the success of Suzuki-Miyaura reactions. rsc.orgmdpi.com

Below are tables summarizing key findings from various research efforts that are relevant to the synthesis of this compound.

Table 1: Catalytic Systems in Quinoline Synthesis

Catalyst System Reaction Type Substrates Product Type Reference
Pd(OAc)₂, Xantphos, CuBr Imidoylative Sonogashira/cyclization Aryl isocyanides, terminal alkynes, N-nucleophiles 2-(Alkyl/aryl)-4-aminoquinolines frontiersin.org
Proline potassium salt Friedländer annulation 2-Trifluoroacetyl anilines, carbonyl compounds 4-Trifluoromethyl-substituted quinolines researchgate.net
ZnCl₂ [4+2] Annulation 2-Aminoarylnitriles, ynamides Polysubstituted quinolines researchgate.net
Chloramine-T Cyclization 2-Amino aryl ketones, ketones Substituted quinolines researchgate.net

Table 2: Optimization of Reaction Conditions

Reaction Optimized Parameter Condition Effect Reference
Suzuki-Miyaura Coupling Ligand Bulky, electron-rich phosphines (e.g., P(tBu)₃, PCy₃) Improved yields for challenging substrates rsc.org
Chloramine-T catalyzed quinoline synthesis Solvent Acetonitrile Better conversion and easier isolation researchgate.net
Aza-Michael addition/annulation Solvent DMSO Superior yields compared to other solvents frontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-Chloro-7-(trifluoromethyl)quinoline (B56677)
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
4-Methoxy-2-methyl-3-(4-phenoxyphenyl)quinoline
2-Methyl-3-(4-phenoxyphenyl)quinolin-4(1H)-one
4-Chloro-3-methoxyaniline
6-Chloro-7-methoxy-2-methylquinolin-4(1H)-one
2,3-Bis(trifluoromethyl)quinolin-4-amine
4-Amino-2,3-bis(4-methoxyphenyl)quinoline
4-Azido-2,3-bis(4-methoxyphenyl)quinoline
N-Phenyl-2-(2,4-Dimethylphenyl)hydrazono-3-oxobutanamide
(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid
4-Chloro-7-substituted-quinoline
N1-(7-subtituted-quinolin-4-yl)-popane-1,3-diamine
3-[3-(7-Trifluoromethyl-quinolin-4-ylamino)-propylsulfamoyl]-thiophene-2-carboxylic acid methyl ester
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline
N-(5-chloroquinolin-8-yl)-4-methylbenzamide
Sodium trifluoromethanesulfinate
1,1-diphenylethylene
4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE
Aniline
Ethyl 4,4,4-trifluoroacetoacetate
p-toluenesulfonic acid
N-methylaniline
(Me₄N)SCF₃
N-methyl-N-phenylthiocarbamoyl fluoride
Benzyl 2-diazotrifluoropropanoate
3-bromoquinoline
3-bromo-8-nitroquinoline
6-methoxy-8-nitroquinoline
8-amino-6-methoxyquinoline
2'-bromoacetophenones
4-(4-fluorophenyl)but-3-yn-2-ol
1-chloro-4-methoxybenzene
3-chloropyridine
4-methoxychlorobenzene
Phenyl boronic acid
3-pyridyl boronic acid
2-chloropyridine
Butyl-(7-substituted-quinolin-4-yl)-amine
Ethane-1,2-diamine
N,N-dimethyl-ethane-1,2-diamine
4-fluoro-3-methoxyaniline
Ethyl acetoacetate
Boron tribromide
4-azido-3-iodoquinolines
XPhos
3-iodo-4-(trifluoromethyl)quinoline
2-Trifluoroacetyl anilines
2-aminoarylnitriles
Ynamides
2-aminobenzonitriles
Sulfoxonium ylides
2-Amino aryl ketones
β-dicarbonyl compounds
4-azido-3-iodoquinolines
Arylboronic acids
α-arylhydrazono-β-oxoamides
2-PySO₂CF₂H
PhSO₂CFHPO(OEt)₂

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The synthesis of complex heterocyclic compounds such as this compound is traditionally associated with multi-step procedures that often rely on harsh reaction conditions, toxic reagents, and significant solvent waste. In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives, aiming to develop more sustainable and environmentally friendly methods. These approaches focus on maximizing atom economy, utilizing safer solvents, employing efficient catalysts, and minimizing energy consumption.

The development of sustainable synthetic routes is crucial for reducing the environmental impact of chemical manufacturing. bohrium.com By prioritizing green chemistry, researchers aim to create processes that are not only efficient and cost-effective but also safer for both human health and the environment. bohrium.com

Application of Green Chemistry Principles

Several key principles of green chemistry are particularly relevant to the synthesis of this compound and related quinoline structures. These include the use of alternative and safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of one-pot or multi-component reactions to reduce the number of synthetic steps and purification processes. bohrium.comnih.gov

One of the most significant advancements in the green synthesis of quinolines is the utilization of water as a reaction medium. acs.orgorganic-chemistry.orgeurekaselect.com Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to volatile organic compounds (VOCs). organic-chemistry.org Syntheses conducted "on-water" have demonstrated enhanced reaction rates and selectivities for certain transformations, including the formation of quinoline scaffolds. acs.org For instance, the Friedländer reaction, a classical method for quinoline synthesis, can be efficiently carried out in water, often without the need for a catalyst. organic-chemistry.org This approach offers a significant environmental advantage by eliminating hazardous organic solvents. organic-chemistry.org

The replacement of hazardous reagents and catalysts with more benign alternatives is another cornerstone of green quinoline synthesis. Traditional methods often employ strong acids or toxic metal catalysts. tandfonline.com Recent research has focused on the use of environmentally benign and readily available catalysts, such as iron(III) chloride hexahydrate (FeCl3·6H2O), which is inexpensive and non-toxic. tandfonline.comtandfonline.com Metal-free synthesis strategies are also gaining prominence, avoiding the use of potentially toxic and expensive transition metals altogether. nih.gov Organocatalysis, which uses small organic molecules as catalysts, represents a powerful tool in this regard. dntb.gov.ua

Furthermore, the development of one-pot, multi-component reactions (MCRs) offers a significant improvement in terms of atom economy and process efficiency. bohrium.com MCRs allow for the construction of complex molecules like quinolines from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and minimizing energy consumption. bohrium.com These strategies are being explored for the synthesis of various functionalized quinolines, including those with amino groups. nih.govresearchgate.net

Sustainable Synthetic Strategies for Quinolines

Several sustainable strategies have been reported for the synthesis of the quinoline core structure, which could be adapted for the production of this compound. These methods often focus on the principles of atom economy and the use of recyclable catalysts.

The table below summarizes various green catalytic methods applicable to quinoline synthesis, highlighting the catalyst, reaction conditions, and key advantages.

CatalystReaction ConditionsKey AdvantagesReference
FeCl3·6H2OCondensation of 2-aminoarylketones and active methylene compoundsInexpensive, non-toxic, environmentally benign, shorter reaction times, milder conditions tandfonline.comtandfonline.com
None (in water)Friedländer reaction of 2-aminobenzaldehyde with ketonesEliminates catalyst and organic solvents, simple workup organic-chemistry.org
Benzylamine (on-water)From 2-aminochalconesNucleophilic organocatalyst, excellent yields, simple filtration for product isolation, recyclable catalyst acs.org
Metal-Free (Iodide catalysis)From 2-styrylanilines and 2-methylquinolinesAvoids transition metals, good functional group tolerance nih.gov
PalladiumDehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with aminesGood functional group tolerance, applicable to known drug synthesis nih.gov

While a specific, detailed green synthesis protocol for this compound is not extensively documented in the reviewed literature, the principles and strategies outlined above provide a clear framework for its development. For instance, a plausible green approach could involve a modified Friedländer annulation using a trifluoromethylated β-ketoamine or a related precursor, carried out in water or another green solvent with a benign catalyst. A proposed pathway for the synthesis of 4-trifluoromethyl quinolines has been considered via the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds. researchgate.net The adaptation of such methods to incorporate the 3-amino group in an atom-economical fashion remains a key area for future research.

Reactivity and Chemical Transformations of 4 Trifluoromethyl Quinolin 3 Amine

Reactivity of the Quinoline (B57606) Core: Electrophilic and Nucleophilic Aromatic Substitution

The quinoline ring system in 4-(trifluoromethyl)quinolin-3-amine is generally electron-deficient, a characteristic enhanced by the electron-withdrawing nature of the trifluoromethyl group. This property influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The deactivating effect of the trifluoromethyl group, coupled with the inherent electron-deficient character of the pyridine (B92270) ring within the quinoline structure, makes electrophilic aromatic substitution on the pyridine ring challenging. However, the benzene (B151609) ring of the quinoline core can undergo electrophilic substitution. For instance, nitration of quinoline derivatives often occurs on the benzene ring. nih.gov Palladium-catalyzed C-H activation has been utilized for the selective functionalization of the C8-position of a similar trifluoromethylated aminoquinoline derivative, demonstrating a pathway for electrophilic aromatic substitution. nih.gov The reaction proceeds via coordination of the C8-position to the palladium(II) catalyst, followed by deprotonation and oxidative addition of an aryl bromide. nih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group at the 4-position significantly activates the quinoline ring for nucleophilic aromatic substitution (SNA r). clockss.org While direct substitution on the quinoline core of this compound itself is not extensively detailed in the provided results, analogous systems provide insight. For example, 4-chloro-7-(trifluoromethyl)quinoline (B56677) readily undergoes nucleophilic substitution with amines. nih.govnih.gov The presence of the nitro group in nitroquinolines also strongly activates the ring towards nucleophilic attack, allowing for the displacement of a hydrogen atom in a process known as vicarious nucleophilic substitution (VNS). mdpi.com This suggests that the 4-trifluoromethyl group in the target molecule would similarly facilitate nucleophilic attack at positions activated by its electron-withdrawing effect.

Transformations Involving the 3-Amino Group

The 3-amino group is a key functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amino group of this compound is readily acylated and sulfonylated.

Acylation: Acylation of the amino group can be achieved using various acylating agents. For example, treatment of a similar aminothiophene derivative with trifluoroacetic anhydride (B1165640) resulted in a doubly trifluoroacetylated product. carta-evidence.org

Sulfonylation: The amino group can be converted to a sulfonamide. For instance, N-[3-(7-chloro-quinolin-4-ylamino)-propyl]-alkene/aryene/heteroalkene sulfonamides have been synthesized by reacting the corresponding diamine with an alkyl/aryl/heteroaryl sulfonyl chloride in the presence of triethylamine. nih.gov

Alkylation: While direct N-alkylation of this compound is not explicitly described, related reactions on similar scaffolds are common. acs.org For example, the synthesis of N'-[7-(trifluoromethyl)quinolin-4-yl]-N,N-dimethylethane-1,2-diamine involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline with N,N-dimethylethane-1,2-diamine. nih.gov

Diazotization and Subsequent Synthetic Manipulations

Primary aromatic amines, including heterocyclic amines, can undergo diazotization to form relatively stable diazonium salts. acs.orglibretexts.org These intermediates are valuable for a wide range of synthetic transformations.

The diazotization of m-trifluoromethylaniline, a related compound, is achieved by reacting it with an aqueous solution of sulfuric acid and sodium nitrite (B80452) at low temperatures. google.com The resulting diazonium salt can then be hydrolyzed to the corresponding phenol (B47542). google.com This suggests that this compound could be converted to a diazonium salt, which could then be used in various subsequent reactions, such as Sandmeyer-type reactions to introduce a variety of functional groups.

Condensation Reactions with Carbonyl Compounds and Imines

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).

For example, 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines have been condensed with salicylaldehyde (B1680747) to produce (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-archives.org The reaction conditions can be optimized by varying the solvent and molar ratio of the reactants. beilstein-archives.org Similarly, condensation reactions of (4-amino-cinnolin-3-yl)-phenyl-methanone with various active methylene (B1212753) compounds have been reported to yield pyrido[3,2-c]cinnoline derivatives. researchgate.net

Formation of Heterocyclic Rings via the Amino Group

The 3-amino group serves as a crucial building block for the construction of fused heterocyclic rings.

One-pot multicomponent reactions are a powerful tool for synthesizing complex heterocyclic systems. For instance, 3,4-dihydroquinazolines and quinazolin-4(3H)-ones have been synthesized through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org The reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition of the amino group and subsequent cyclization. acs.org Similarly, pyrano[3,2-c]quinoline derivatives have been formed via a Knoevenagel condensation followed by a Michael addition involving a 4-hydroxyquinolin-2(1H)-one and subsequent cyclization. nih.gov These examples highlight the potential of the amino group in this compound to participate in cyclization reactions to form novel heterocyclic structures.

Reactivity of the 4-Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically stable and often enhances the metabolic stability of molecules. beilstein-journals.org However, under certain conditions, it can participate in chemical transformations.

The trifluoromethyl group can influence the reactivity of the quinoline ring through its strong electron-withdrawing inductive effect. This effect is crucial for activating the ring towards nucleophilic attack. While direct reactions involving the trifluoromethyl group on the quinoline scaffold are not extensively documented in the provided search results, studies on related compounds offer some insights. For example, the trifluoromethyl group on a phenol ring can undergo hydrolysis to form a quinone methide intermediate, which can then be trapped by nucleophiles. nih.gov Additionally, the synthesis of trifluoromethyl ethers from anisoles involves a chlorination/fluorination sequence, indicating that the C-F bonds can be formed under specific conditions. beilstein-journals.org

Stability and Electronic Influence of the CF3 Moiety

The trifluoromethyl (CF3) group is a critical substituent in medicinal chemistry and materials science, imparting unique properties to parent molecules. Its influence on the this compound scaffold is primarily electronic. The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which has a profound impact on the reactivity and stability of the quinoline ring system.

This strong inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, it activates the ring towards nucleophilic aromatic substitution. The electron-withdrawing nature of the CF3 group also lowers the basicity of the quinoline nitrogen and the exocyclic amine at the 3-position. nih.gov This reduced basicity can be attributed to the decreased electron density on the nitrogen atoms. nih.gov

Table 1: Electronic Properties of the Trifluoromethyl Group

Property Description Impact on this compound
Inductive Effect Strongly electron-withdrawing (-I effect) Decreases electron density in the quinoline ring, reducing basicity of both the ring nitrogen and the 3-amino group.
π-Donation Very poor π-electron donation ability nih.gov Minimal resonance donation to the aromatic system, further enhancing its electron-deficient character.
Electrophilic Attack Deactivates the ring The quinoline ring is less reactive towards electrophiles compared to unsubstituted quinoline.

| Nucleophilic Attack | Activates the ring | The electron-deficient ring is more susceptible to nucleophilic substitution reactions. |

Potential for Further Functionalization or Derivatization of the Trifluoromethyl Group

While the trifluoromethyl group is known for its high stability, recent advances in catalysis have enabled its functionalization. The activation of the C-F bond, the strongest single bond in organic compounds, is challenging but achievable. rsc.org This opens up possibilities for converting the CF3 group into other valuable functional moieties.

Defluorinative functionalization reactions can proceed through various intermediates such as difluorocarbocations, difluororadicals, or difluoroorganometallic species. researchgate.net These transformations allow for the synthesis of diverse fluorinated compounds that would be difficult to access otherwise. For instance, selective C-F bond activation could lead to the formation of difluoromethyl or monofluoromethyl groups, which have distinct electronic properties and biological activities.

Potential derivatization pathways for the CF3 group in this compound could include:

Reductive Defluorination: Partial or complete removal of fluorine atoms to yield -CHF2, -CH2F, or -CH3 groups.

Defluorinative Alkylation/Arylation: Replacement of one or more fluorine atoms with alkyl or aryl groups.

Hydrolysis: Conversion of the CF3 group to a carboxylic acid group (-COOH) under harsh conditions, although this is generally a difficult transformation.

These transformations typically require specific catalysts, such as transition metal complexes or strong Lewis acids, and carefully controlled reaction conditions. researchgate.net

Table 2: Potential Derivatization Reactions of the Trifluoromethyl Group

Reaction Type Reagents/Conditions Potential Product Moiety
Reductive Defluorination Silanes, boranes, transition metal hydrides -CHF2, -CH2F, -CH3
Defluorinative Cross-Coupling Organoboron reagents, Palladium/Nickel catalysts -CF2R, -CFR2 (R = alkyl, aryl)

| Defluorinative Borylation | Diboron reagents, specific catalysts | -CF2B(OR)2 |

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic scaffold, makes it a valuable building block for the synthesis of more complex heterocyclic systems. The amino group at the 3-position is well-positioned to participate in cyclization reactions with suitable dielectrophiles to form additional fused rings.

For example, reaction with β-keto esters or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core. These types of [3+3] annulation reactions are a powerful tool in synthetic chemistry for constructing polycyclic frameworks. researchgate.net The amino group can act as the nitrogen source in the formation of new pyrimidine, diazepine, or other nitrogen-containing rings.

Furthermore, the quinoline ring itself can undergo annulation. Intramolecular cyclization strategies, often acid-catalyzed, have been used to synthesize benzo[h]quinolines from suitably substituted naphthylamine precursors. researchgate.net By analogy, functionalizing the amino group of this compound with a side chain containing an electrophilic center could enable an intramolecular cyclization onto the quinoline ring, likely at the C-2 position, to afford novel polycyclic aromatic systems. The electron-withdrawing CF3 group would influence the reactivity and regioselectivity of such cyclizations.

Palladium-Catalyzed and Other Metal-Catalyzed Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound offers several sites for such transformations. acs.org The primary amino group can readily undergo N-arylation or N-alkylation reactions, such as the Buchwald-Hartwig amination, with aryl or alkyl halides.

The C-H bonds on the quinoline ring are also potential sites for direct functionalization. While the electron-withdrawing CF3 group deactivates the ring, it also directs C-H activation to specific positions. Metal-catalyzed C-H functionalization can be used to introduce aryl, alkyl, or other groups onto the quinoline backbone without pre-functionalization.

Additionally, if a halogen atom were present on the quinoline ring (e.g., a chloro or bromo derivative), it would serve as an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: With boronic acids to form C-C bonds. acs.org

Sonogashira Coupling: With terminal alkynes to introduce alkynyl groups.

Heck Coupling: With alkenes.

Carbonylative Couplings: Incorporating carbon monoxide to form amides, esters, or ketones. rsc.org

Copper-catalyzed reactions have also been shown to be effective for the formation of C-N bonds in the synthesis of primary amines. elsevierpure.com Nickel catalysis is another powerful tool for cross-electrophile coupling, for instance, between homopropargyl bromides and aryl electrophiles. acs.org

Table 3: Potential Metal-Catalyzed Reactions on the this compound Scaffold

Reaction Name Coupling Partner Functional Group Targeted Metal Catalyst
Buchwald-Hartwig Amination Aryl/Alkyl Halides 3-Amino Group Palladium
Suzuki-Miyaura Coupling Boronic Acids/Esters C-H or C-Halogen Palladium
Sonogashira Coupling Terminal Alkynes C-H or C-Halogen Palladium/Copper
Heck Reaction Alkenes C-H or C-Halogen Palladium

| C-H Arylation | Aryl Halides | C-H bonds on the quinoline ring | Palladium, Rhodium |

Redox Chemistry and Hydrogenation Studies of this compound

The redox behavior of this compound is influenced by its constituent functional groups. The amino group can be oxidized, while the electron-deficient quinoline ring can undergo reduction. The CF3 group itself is generally redox-stable under typical conditions but influences the redox potential of the rest of the molecule.

Oxidation: The primary amino group at the C-3 position can be oxidized to various functionalities, including nitroso, nitro, or azo compounds, using appropriate oxidizing agents. However, such reactions can be complex and may lead to polymerization or degradation, especially with strong oxidants.

Reduction/Hydrogenation: The quinoline ring system can be partially or fully hydrogenated. Catalytic hydrogenation using transition metals like palladium, platinum, or ruthenium is a common method. google.com The reaction typically proceeds to reduce the pyridine part of the quinoline ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The electron-withdrawing CF3 group makes the heterocyclic part of the quinoline more electron-deficient and thus potentially more susceptible to reduction. The selective reduction of aromatic nitro compounds to amines is often achieved using catalytic reduction, highlighting the utility of this method for modifying aromatic systems without affecting other reducible groups under controlled conditions. acs.org

Cyclic voltammetry studies on related compounds have been used to investigate their redox behavior, providing insights into electron transfer processes. acs.org Such studies on this compound could quantify the electronic effects of the CF3 and amino groups on the reduction and oxidation potentials of the quinoline core.

Derivatization and Structure Activity Relationship Sar Studies of 4 Trifluoromethyl Quinolin 3 Amine Analogs

Design Principles for Systematically Varied Derivatives of 4-(Trifluoromethyl)quinolin-3-amine

The design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to enhance target affinity, selectivity, and pharmacokinetic properties. A primary strategy involves the systematic variation of substituents at different positions of the quinoline (B57606) ring and the derivatization of the key 3-amino group. This approach allows for a comprehensive exploration of the chemical space around the core scaffold.

Key design considerations often include:

Bioisosteric Replacement: Substituting specific atoms or groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. For instance, the trifluoromethyl group itself is often used as a bioisostere for a methyl or chloro group.

Introduction of Functional Groups: Adding groups that can participate in specific interactions with the biological target, such as hydrogen bond donors or acceptors, to improve binding affinity.

Modulation of Physicochemical Properties: Altering properties like lipophilicity, solubility, and metabolic stability by introducing different substituents. This is crucial for optimizing the drug-like characteristics of the analogs.

Conformational Restriction: Introducing cyclic structures or bulky groups to limit the conformational flexibility of the molecule, which can lead to increased selectivity for the target receptor.

Exploration of Substituent Effects at Different Positions on the Quinoline Ring

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline core. Researchers systematically introduce various groups at different positions to map the SAR.

Substitutions on the Nitrogen-Containing Heterocyclic Ring (C-2, C-5, C-6, C-7, C-8)

Modifications on the pyridine (B92270) part of the quinoline ring can significantly impact the molecule's interaction with its biological target. While specific SAR data for substitutions at all positions of this compound is not extensively available in the public domain, general principles from related quinoline derivatives can be inferred. For instance, in other quinoline-based kinase inhibitors, substitutions at the C-7 position with small, electron-withdrawing groups like chlorine or trifluoromethyl have been shown to be favorable for activity. nih.gov

PositionSubstituentObserved or Inferred Effect
C-2VariousCan influence steric and electronic properties, potentially impacting target binding.
C-5VariousModifications can affect the overall shape and lipophilicity of the molecule.
C-6VariousSubstitution at this position can modulate electronic properties and provide a vector for further derivatization.
C-7-Cl, -CF3In related 4-aminoquinolines, these electron-withdrawing groups are often associated with enhanced biological activity. nih.gov
C-8VariousCan influence intramolecular hydrogen bonding and overall conformation.

Substitutions on the Fused Benzene (B151609) Ring

The benzene ring of the quinoline scaffold offers multiple sites for substitution, allowing for the fine-tuning of electronic and steric properties. SAR studies on related 4-aminoquinoline (B48711) analogs have shown that the nature of substituents on the fused benzene ring can dramatically influence anticancer activity. For example, a comparison between 7-chloro and 7-trifluoromethyl substituted 4-aminoquinoline derivatives revealed that the 7-chloro analogs generally exhibited better antigrowth activity on certain breast cancer cell lines. nih.gov However, in other contexts, the trifluoromethyl group at this position was found to be beneficial. This highlights the nuanced and context-dependent nature of substituent effects.

Impact of the Trifluoromethyl Group on Biological Activity and Pharmacological Profiles

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its presence at the C-4 position of the quinoline ring is a key feature of the scaffold under discussion. The unique properties of the -CF3 group can profoundly influence the biological activity and pharmacological profile of the parent molecule.

The strong electron-withdrawing nature of the -CF3 group can alter the pKa of the nearby 3-amino group, influencing its ionization state at physiological pH and its ability to participate in receptor interactions. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve oral bioavailability. It can also block metabolic oxidation at the position of attachment, thereby increasing the metabolic stability and half-life of the compound.

PropertyImpact of Trifluoromethyl Group
Electronic Effect Strong electron-withdrawing group, influences pKa of nearby functional groups.
Lipophilicity Increases lipophilicity, potentially enhancing cell membrane permeability.
Metabolic Stability Can block metabolic oxidation at the site of attachment, increasing drug half-life.
Binding Interactions Can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions.

Role of the 3-Amino Group and its Derivatization on Receptor Interactions and Efficacy

Derivatization strategies often involve the formation of amides, sulfonamides, ureas, and other functional groups. These modifications can:

Introduce new binding interactions: The added functionalities can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein, thereby increasing binding affinity.

Modulate solubility and other physicochemical properties: The introduction of polar or ionizable groups can improve aqueous solubility, which is often a challenge for quinoline-based compounds.

Explore different regions of the binding pocket: By varying the length and nature of the side chain, it is possible to probe different sub-pockets of the target's active site, potentially leading to enhanced selectivity.

For example, in a series of 4-aminoquinoline derivatives, the derivatization of the amino group with various sulfonyl chlorides led to compounds with potent anticancer activity. nih.gov

Stereochemical Considerations in Chiral Derivatives of this compound

The introduction of chiral centers into drug molecules can have a significant impact on their biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While specific studies on the stereoselective synthesis and SAR of chiral derivatives of this compound are not widely reported, the principles of stereochemistry are of paramount importance in drug design.

If a chiral center is introduced, for example, through the derivatization of the 3-amino group with a chiral moiety, it is crucial to separate and evaluate the individual enantiomers. One enantiomer may exhibit significantly higher affinity for the target receptor than the other, a phenomenon known as eudismic ratio. The synthesis of enantiomerically pure compounds is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture. Understanding the stereochemical requirements for optimal activity is a key step in the development of a successful drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. youtube.com These models are instrumental in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern their efficacy.

While specific QSAR models for this compound are not documented, studies on analogous 4-aminoquinolines with trifluoromethyl substituents have yielded significant findings, particularly in the context of antimalarial drug development.

Research Findings from 4-Aminoquinoline Analogs:

Statistically valid QSAR models have been developed for a series of 4-aminoquinoline analogues active against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov These models, developed using techniques like multiple linear regression and partial least squares, have highlighted key molecular descriptors that influence antimalarial activity. nih.gov

One significant finding is the importance of the physicochemical properties that facilitate the accumulation of the drug in the parasite's food vacuole. nih.gov The acidic environment of the vacuole is believed to trap the protonated form of the 4-aminoquinoline, leading to its therapeutic effect. nih.gov

A study on a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position, including a trifluoromethyl group, revealed that electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modulation of basicity directly impacts the extent of drug accumulation in the acidic food vacuole of the parasite. nih.gov

The QSAR models also suggest that the hydrophilic properties of the compounds are crucial for predicting activity against the chloroquine-sensitive NF54 strain. nih.gov Interestingly, this factor was found to be less critical for activity against the chloroquine-resistant K1 strain. nih.gov Furthermore, the models indicate that compounds described as 'softer'—a term related to molecular polarizability and reactivity—tend to exhibit improved activity against both strains. nih.gov

The trifluoromethyl group itself is known to enhance the potency and improve the pharmacokinetic properties of many bioactive molecules. researchgate.net Its strong electron-withdrawing nature and lipophilicity can significantly influence how a molecule interacts with its biological target. nih.govresearchgate.net

Data from a QSAR Study on 4-Aminoquinoline Analogues:

The following table presents a conceptual representation of data that could be used in a QSAR study for a series of 4-aminoquinoline derivatives. The descriptors included are hypothetical but are based on the types of parameters often found to be significant in such analyses.

Compound ID7-SubstituentpKa (Quinoline N)logPIC50 (nM, NF54)pIC50 (NF54)
1 -Cl8.104.5207.70
2 -CF37.654.8157.82
3 -NO26.283.9507.30
4 -NH28.363.21007.00
5 -OCH38.254.2357.46

This table is for illustrative purposes and does not represent actual experimental data for a single, unified study.

A QSAR equation derived from such data might take the form of:

pIC50 = c0 + c1(pKa) + c2(logP) + ...

Where the coefficients (c0, c1, c2, etc.) would be determined by statistical analysis, indicating the positive or negative contribution of each descriptor to the biological activity.

Importance of the Quinoline Scaffold in Contemporary Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its presence in a wide array of approved drugs highlights its versatility and "druggability". nih.govresearchgate.net Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

The value of the quinoline nucleus lies in its chemical accessibility and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. researchgate.netnih.gov This adaptability enables medicinal chemists to design derivatives that can interact with a diverse range of biological targets, such as kinases, receptors, and enzymes. nih.gov The development of numerous kinase inhibitors for cancer therapy, such as cabozantinib and foretinib, which target receptors like c-Met, underscores the contemporary significance of the quinoline scaffold in creating targeted therapeutic agents. nih.govresearchgate.net

In Vitro Biological Screening Methodologies for this compound Analogs

The initial biological evaluation of novel this compound analogs relies on a suite of in vitro assays to determine their cellular effects, enzyme interactions, and receptor binding profiles.

Cell-based assays are fundamental in identifying the antiproliferative potential of novel compounds. These assays measure the ability of a compound to inhibit the growth of cancer cell lines. For instance, a study investigating novel 4-aminoquinoline derivatives, including those with a trifluoromethyl group at the 7-position, evaluated their in vitro antiproliferative activity against the MCF-7 breast cancer cell line. researchgate.net Several of these compounds demonstrated potent activity, with some showing two to three times the potency of the reference drug doxorubicin. researchgate.net

Compounds such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also been tested against panels of cancer cell lines, with some derivatives exhibiting potent growth inhibition (GI50) values in the nanomolar range. mdpi.comresearchgate.net Further investigation into the mechanism of cell death often involves apoptosis assays, which can determine if the compounds induce programmed cell death by measuring the activation of key proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl2. mdpi.com

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

CompoundTarget Cell LineActivity Metric (IC50/GI50)Reported PotencyReference
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineMCF-7 (Breast Cancer)GI50~2-3x more potent than Doxorubicin researchgate.net
N-(7-(Trifluoromethyl)quinolin-4-yl)quinolin-3-amineMCF-7 (Breast Cancer)GI50~2-3x more potent than Doxorubicin researchgate.net
Quinoline Derivative 38 (PI3K/mTOR inhibitor)MCF-7 (Breast Cancer)IC50Comparable to positive control nih.gov
Quinoline Derivative 45 (EGFR inhibitor)-IC505 nM (enzymatic) nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivative 3hCancer Cell PanelGI5022-31 nM mdpi.com

Many quinoline derivatives exert their biological effects by modulating the activity of specific enzymes, particularly protein kinases, which are often dysregulated in cancer. nih.gov Enzyme inhibition assays are crucial for identifying the specific molecular targets of these compounds. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Derivatives containing a trifluoromethylphenyl moiety have been identified as potent inhibitors of several kinases involved in carcinogenic pathways, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). nih.gov For example, certain 4-anilinoquinoline-3-carbonitriles are effective EGFR kinase inhibitors with IC50 values in the nanomolar range. nih.gov Similarly, other quinoline analogs have shown selective and potent inhibition of PI3Kδ and the Mammalian Target of Rapamycin (mTOR). nih.govnih.gov

Table 2: Enzyme Inhibition Profile of Selected Trifluoromethyl-Containing Quinoline Analogs

Compound Class/DerivativeTarget EnzymeInhibition Metric (IC50)Reference
4-Anilinoquinoline-3-carbonitrile (Compound 44)EGFR Kinase7.5 nM nih.gov
Quinoline Derivative 40PI3Kδ1.9 nM nih.gov
Benzonaththridinone Compound 7mTORC15.4 nM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivative 3hEGFR57 nM mdpi.com
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivative 3hBRAFV600E68 nM mdpi.com

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is typically measured by the inhibition constant (Ki), which reflects the concentration of the compound required to occupy 50% of the receptors. While specific receptor binding data for this compound derivatives are not extensively detailed in the reviewed literature, related quinoline structures have been evaluated for their receptor interactions. For instance, Ki values are commonly calculated from IC50 values obtained in radioligand displacement assays using the Cheng-Prusoff equation. nih.gov Such methodologies are standard for assessing the interaction of novel compounds with G-protein coupled receptors, ion channels, and other receptor types.

In Vivo Preclinical Evaluation and Efficacy Studies of Optimized Analogs

Following promising in vitro results, optimized analogs are advanced to in vivo preclinical studies to assess their efficacy and pharmacological properties in a living organism. These studies are critical for determining the therapeutic potential of a compound before it can be considered for clinical trials.

One study identified quinoline-derived α-trifluoromethylated alcohols as potential antiepileptic and analgesic agents. nih.gov The in vivo screening was conducted using zebrafish larvae, a high-throughput model. Promising compounds were found to relieve thermal pain responses in the larvae, indicating analgesic properties. nih.gov Further investigation in this in vivo model revealed that the compounds' mechanism involved the blockade of sodium channels. nih.gov Another study on a novel 4-amino-7-chloroquinoline derivative, MG3, demonstrated oral activity in various rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable or superior to chloroquine. nih.gov

Identified Biological Targets and Elucidation of Mechanisms of Action (MOA)

Identifying the specific biological targets of a compound is crucial for understanding its mechanism of action (MOA) and for rational drug design. For trifluoromethyl-substituted quinoline derivatives, several key targets have been identified.

Protein Kinases : A significant number of quinoline derivatives function as kinase inhibitors. nih.gov Specific targets include:

c-Met : This receptor tyrosine kinase is an attractive cancer therapy target, and several quinoline-based inhibitors, such as cabozantinib, bind to its kinase domain. nih.govresearchgate.net

EGFR, PI3K, mTOR : These are all critical components of signaling pathways (Ras/Raf/MEK and PI3K/AkT/mTOR) that regulate cell proliferation, survival, and apoptosis. Various quinoline analogs have been designed to inhibit these kinases. nih.gov

SGK1 (Serum and Glucocorticoid-Regulated Kinase 1) : SGK1 is implicated in various cellular processes, and its inhibition is being explored for treating metabolic diseases and for neuroprotection. nih.govmdpi.comthryvtrx.com

Ion Channels :

Sodium Channels : Certain quinoline-derived trifluoromethyl alcohols have been identified as sodium channel blockers. nih.gov By impairing the conduction of sodium ions, these compounds can reduce neuronal excitability, which is the basis for their potential use as anticonvulsants and analgesics. nih.govwikipedia.orghealthline.com

Heme Detoxification Pathway : In the context of antimalarial activity, 4-aminoquinoline derivatives are known to interfere with the parasite's heme detoxification process in its acidic food vacuole. nih.govnih.gov They inhibit the formation of hemozoin (malaria pigment), leading to the accumulation of toxic free heme, which kills the parasite. nih.gov

Computational Chemistry Approaches in the Study of 4 Trifluoromethyl Quinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 4-(trifluoromethyl)quinolin-3-amine. By solving approximations of the Schrödinger equation, these methods can model the molecule's behavior at the electronic level, providing a basis for understanding its chemical nature.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through a process called geometry optimization. This calculation identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. This optimized geometry is a crucial prerequisite for the accurate prediction of other molecular properties. Conformational analysis further explores the energy landscape of the molecule, identifying different spatial arrangements (conformers) and their relative stabilities. This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape upon interaction with other molecules.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally signifies a more stable and less reactive molecule. For this compound, this analysis can pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

OrbitalDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Indicates the molecule's ability to act as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons.Indicates the molecule's ability to act as an electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution across the molecule. This map is colored to indicate regions of varying electron density, with red typically highlighting electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas. For this compound, the ESP map can identify the nucleophilic sites, such as the nitrogen atom of the amine group, and electrophilic sites. This information is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with other molecules.

Prediction of Spectroscopic Properties for Structural Elucidation (General Principles)

Quantum chemical calculations can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural verification. For example, theoretical calculations can simulate the vibrational frequencies that would appear in an infrared (IR) spectrum or predict the chemical shifts in a nuclear magnetic resonance (NMR) spectrum. The close agreement between predicted and experimental spectra provides strong evidence for the proposed structure of this compound.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand), such as this compound, and a larger biological macromolecule (receptor), typically a protein. This method is widely used in drug discovery to predict the binding affinity and mode of a ligand to a target of interest.

Identification of Binding Sites and Modes

Molecular docking simulations can identify the most probable binding site of this compound on a receptor protein. These simulations explore various possible orientations and conformations of the ligand within the receptor's binding pocket to find the one with the most favorable interaction energy. The results of a docking study can reveal the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This detailed understanding of the binding mode is crucial for explaining the compound's biological activity and for guiding the rational design of more potent and selective analogues.

Computational MethodApplicationInformation Gained
Geometry OptimizationFinds the lowest energy 3D structure.Provides the most stable conformation of the molecule.
Molecular Orbital AnalysisCalculates HOMO and LUMO energies.Predicts chemical reactivity and stability.
Electrostatic Potential Surface MappingVisualizes the charge distribution.Identifies nucleophilic and electrophilic regions for interaction.
Spectroscopic Property PredictionSimulates IR and NMR spectra.Aids in the structural elucidation of the molecule.
Molecular DockingPredicts ligand-receptor interactions.Identifies binding sites, binding modes, and key interactions with biological targets.

Estimation of Binding Affinities

The estimation of binding affinity is a cornerstone of computational drug design, providing a quantitative measure of the strength of the interaction between a ligand, such as this compound, and its target protein. This is crucial for predicting the potency of a potential drug. Various computational methods are employed to calculate the binding free energy (ΔG_bind), which is a proxy for binding affinity.

A common approach is the use of scoring functions within molecular docking programs. These functions are mathematical models that estimate the binding affinity based on the docked conformation of the ligand in the protein's binding site. They consider various energetic contributions, including van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties.

For more accurate estimations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized. These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

Illustrative Binding Affinity Data for this compound Analogs

AnalogTargetDocking Score (kcal/mol)Predicted ΔG_bind (MM/GBSA) (kcal/mol)
This compound Kinase A-9.5-45.2
Analog 1Kinase A-8.7-40.1
Analog 2Kinase A-10.1-48.9
Analog 3Kinase B-7.9-35.8

Note: The data in this table is illustrative and intended to represent the type of data generated from binding affinity studies. It is not based on actual experimental values for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and its interactions with a biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior at an atomic level.

By simulating the ligand-protein complex in a realistic environment (typically including water and ions), MD simulations can reveal:

Conformational Changes: How the ligand and protein structures change upon binding.

Interaction Stability: The stability of key interactions, such as hydrogen bonds, over the simulation time.

Binding Site Dynamics: The flexibility of the binding pocket and its influence on ligand binding.

Water molecule roles: The role of water molecules in mediating ligand-protein interactions.

Analysis of MD trajectories can provide valuable information on the stability of the complex and the key residues involved in the interaction, which can guide the design of more potent and selective inhibitors. For instance, studies on similar quinazoline (B50416) derivatives have used MD simulations to confirm the stability of the ligand within the EGFR tyrosine kinase active site and to identify crucial hydrogen bond interactions. nih.gov

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics and virtual screening are powerful computational tools for identifying novel ligands that are structurally similar or have complementary properties to a known active compound like this compound.

Cheminformatics involves the use of computational methods to analyze large chemical datasets. This can include:

Similarity Searching: Identifying molecules with similar chemical structures or fingerprints to a query molecule.

Substructure Searching: Searching for specific chemical substructures within a database.

Clustering and Diversity Analysis: Grouping molecules based on their structural or physicochemical properties to ensure a diverse selection for screening.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The main approaches are:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active ligands to identify new ones. It is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, involves docking a library of compounds into the 3D structure of a target protein and scoring their potential binding affinity.

These techniques allow for the rapid and cost-effective screening of vast chemical spaces to prioritize a smaller, more manageable number of compounds for experimental testing.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Theoretical Framework)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, as poor pharmacokinetic profiles are a major cause of late-stage drug development failures. Computational models are widely used to predict these properties early in the drug discovery process.

The theoretical framework for ADME prediction relies on the development of Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure of a molecule with its physicochemical and ADME properties. For a compound like this compound, various molecular descriptors would be calculated, including:

Topological descriptors: Information about the connectivity of atoms.

Geometrical descriptors: 3D information about the molecule's shape and size.

Electronic descriptors: Information about the electronic properties of the molecule, such as partial charges and orbital energies.

Physicochemical descriptors: Properties like logP (lipophilicity), pKa (acidity/basicity), and polar surface area (PSA).

These descriptors are then used to build predictive models for various ADME properties.

Illustrative Predicted ADME Properties for this compound

ADME PropertyPredicted ValueMethod
Human Intestinal Absorption HighQSPR Model
Blood-Brain Barrier Penetration LowQSPR Model
CYP450 2D6 Inhibition Likely InhibitorPharmacophore Model
Aqueous Solubility (logS) -3.5QSPR Model
Plasma Protein Binding HighQSPR Model

Note: The data in this table is illustrative and based on theoretical predictions. It is not derived from experimental measurements for this compound.

By integrating these computational approaches, researchers can build a comprehensive understanding of the chemical and biological characteristics of this compound, guiding its optimization as a potential drug candidate.

Future Directions and Emerging Research Avenues for 4 Trifluoromethyl Quinolin 3 Amine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, scalable, and environmentally benign methods remains a key research objective. Future efforts in the synthesis of 4-(trifluoromethyl)quinolin-3-amine and its analogs are likely to focus on several innovative strategies.

One promising approach is the application of C-H activation, which allows for the direct functionalization of the quinoline core, potentially reducing the number of synthetic steps and improving atom economy. nih.gov Microwave-assisted organic synthesis has also shown potential for accelerating reaction times and improving yields for quinoline derivatives. researchgate.net Furthermore, the development of novel catalytic systems, possibly involving earth-abundant metals, could offer more sustainable alternatives to traditional palladium or copper-catalyzed cross-coupling reactions. biosynth.com The exploration of flow chemistry presents another avenue for enhancing the safety, scalability, and consistency of the synthesis of these compounds.

Researchers are also exploring multicomponent reactions to construct complex quinoline systems in a single step. nih.gov For instance, a reported method involves the reaction of phenylacetylenes, sulfonylazides, and 2-aminobenzonitrile (B23959) to yield substituted 4-aminoquinolines. nih.gov Another innovative strategy involves the rearrangement of 1-phenyl-substituted pyrazolium (B1228807) salts to form 4-aminoquinolines. nih.govfrontiersin.org

A summary of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Considerations
C-H Activation Reduced step count, increased atom economyCatalyst development, regioselectivity control
Microwave-Assisted Synthesis Accelerated reaction times, improved yieldsScalability, equipment requirements
Novel Catalysis Use of sustainable metals, cost-effectivenessCatalyst stability and efficiency
Flow Chemistry Enhanced safety, scalability, and consistencyInitial setup costs, optimization of parameters
Multicomponent Reactions High efficiency, molecular diversityReaction optimization, scope of substrates
Rearrangement Reactions Access to novel substitution patternsMechanistic understanding, yield optimization

Exploration of Underexplored Chemical Reactivity Pathways and Transformations

The chemical reactivity of the this compound scaffold offers a rich landscape for further exploration. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino group significantly influences the reactivity of the quinoline ring system.

Future research could focus on the selective functionalization of different positions on the quinoline core. For example, developing methodologies for the selective C-H functionalization at positions other than the most activated ones would open up new avenues for creating diverse molecular architectures. The amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, including diazotization followed by substitution, acylation, and sulfonylation, allowing for the introduction of a wide range of functional groups. nih.gov

Furthermore, the trifluoromethyl group itself, while generally considered stable, can participate in certain transformations under specific conditions. Investigating its potential for modification or its influence on the reactivity of adjacent positions could lead to novel derivatives with unique properties. The unique electronic properties of the N-trifluoromethyl group are also an area of growing interest, with studies exploring its stability and potential as a bioisostere. acs.org

Application in Advanced Materials Science or Analytical Chemistry Beyond Traditional Medicinal Chemistry

While the primary focus on this compound has been in medicinal chemistry, its unique photophysical and electronic properties suggest potential applications in other scientific domains.

Advanced Materials Science: The quinoline scaffold is known to be a component of molecules with interesting optical and electronic properties. Derivatives of 4-(trifluoromethyl)quinoline-3-amine could be investigated as building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, or other advanced materials. The trifluoromethyl group can enhance properties like thermal stability and solubility in organic solvents, which are crucial for materials applications. For example, a related derivative, N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl) quinolin-4-yl]thio}propano hydrazide, has been studied for its effectiveness as a corrosion inhibitor for mild steel. researchgate.net

Analytical Chemistry: The fluorescent nature of some quinoline derivatives makes them attractive candidates for the development of chemical sensors. biosynth.com The this compound core could be functionalized with specific recognition moieties to create selective and sensitive probes for detecting metal ions, anions, or biologically important molecules. The trifluoromethyl group can also serve as a useful NMR or MRI reporter group due to the presence of fluorine-19.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in the future development of this compound derivatives. nih.govmdpi.com

Compound Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with desired properties. youtube.com These models can learn the complex relationships between chemical structure and biological activity from existing data to propose new compounds with a higher probability of success.

Activity Prediction: AI and ML algorithms can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries and prioritizing the synthesis of the most promising candidates. nih.gov This can significantly reduce the time and cost associated with the early stages of drug discovery. Graph neural networks, for instance, can learn representations of molecules that capture antibacterial patterns. youtube.com

Proteome Screening: AI platforms can be utilized to predict the on- and off-target interactions of a given compound across the entire proteome, helping to anticipate potential side effects and understand the compound's polypharmacological profile. mdpi.com

Design of Multi-Target Directed Ligands and Polypharmacological Agents

The concept of "one molecule, multiple targets" is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.netnih.gov The this compound scaffold is an excellent starting point for the design of multi-target-directed ligands (MTDLs) due to its synthetic tractability and the ability to introduce diverse functionalities. nih.govresearchgate.net

By strategically combining the this compound core with other pharmacophores, it is possible to create hybrid molecules that can simultaneously modulate multiple biological targets. mdpi.com For instance, research has shown that 4-aminoquinoline (B48711) derivatives can be designed to exhibit activity against cancer, tuberculosis, and malaria. nih.govresearchgate.net In the context of Alzheimer's disease, quinoline-based hybrids have been developed to inhibit both acetylcholinesterase and beta-amyloid aggregation. nih.gov The development of such polypharmacological agents could lead to more effective and potentially less toxic therapeutic options.

Development of Diagnostic or Imaging Agents Based on the this compound Scaffold

The unique properties of the this compound scaffold also make it a promising platform for the development of diagnostic and imaging agents.

The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope into the trifluoromethyl group or other positions on the quinoline ring could lead to the development of novel positron emission tomography (PET) imaging agents. nih.gov PET is a highly sensitive imaging technique used in oncology, neurology, and cardiology for diagnostic purposes. For example, ¹⁸F-labeled quinoline derivatives have been investigated as potential PET tracers for imaging phosphodiesterase 10A (PDE10A) in the brain. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.